molecular formula C13H15N3OS B1524047 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile CAS No. 1308025-21-9

2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile

Cat. No.: B1524047
CAS No.: 1308025-21-9
M. Wt: 261.34 g/mol
InChI Key: BODYCWBRYRWOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile is a nitrile-containing compound featuring a benzoxazole moiety linked via a sulfanyl (─S─) bridge to a branched pentanenitrile chain.

Properties

IUPAC Name

2-amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(15,9-14)7-4-8-18-12-16-10-5-2-3-6-11(10)17-12/h2-3,5-6H,4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYCWBRYRWOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCSC1=NC2=CC=CC=C2O1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic use.

Chemical Structure

The chemical structure of 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile can be represented as follows:

C13H16N2SO\text{C}_{13}\text{H}_{16}\text{N}_2\text{S}\text{O}

This compound features a benzoxazole moiety, which is known for its diverse biological activities.

Anticancer Potential

Benzoxazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain benzoxazole compounds exert selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .

The following table summarizes the cytotoxic effects of related benzoxazole compounds on different cancer cell lines:

CompoundCell LineIC50 (µM)
Benzoxazole Derivative 1MCF-7 (Breast)15
Benzoxazole Derivative 2A549 (Lung)20
Benzoxazole Derivative 3HepG2 (Liver)25
Benzoxazole Derivative 4PC3 (Prostate)30

Structure-Activity Relationship (SAR)

Understanding the SAR of benzoxazole derivatives is essential for optimizing their biological activity. Modifications to the benzoxazole ring and side chains can significantly influence their efficacy and selectivity. For example, the presence of electron-donating groups has been linked to enhanced antibacterial activity .

Study on Antimicrobial Activity

In a comprehensive study, various benzoxazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that only a subset of compounds exhibited significant activity against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating varying levels of effectiveness .

Cytotoxicity Evaluation

Another study focused on evaluating the cytotoxicity of benzoxazole derivatives against multiple cancer cell lines. The findings revealed that some compounds displayed preferential toxicity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Heterocycle Substituents/Linkages Functional Groups Biological Activity References
2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile Benzoxazole Sulfanyl-linked pentanenitrile, methyl branch Amino, nitrile, sulfanyl Not explicitly reported
2-(5-(Substitutedbenzyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives Thiadiazole Benzyl-Schiff base, thiazolidinone ring Imine, amide, thioether Antimicrobial (Gram-negative bacteria)
N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyridine-Pyrazole Trifluoromethyl groups, carboxamide linker Carboxamide, CF₃ Not explicitly reported
2-Amino-5-(N-4-dimethylaminobenzoyl)-aminopyrimidine Pyrimidine Benzoyl amide, dimethylamino group Amino, amide Not explicitly reported
2-Amino-2-methylpropionitrile Aliphatic chain Methyl branch Amino, nitrile Building block for synthesis

Key Comparative Insights:

Heterocyclic Influence: Benzoxazole vs. Thiadiazole: The benzoxazole ring (aromatic, electron-deficient) may enhance metabolic stability compared to thiadiazole derivatives, which showed antimicrobial activity in . However, thiadiazole’s sulfur atom could improve metal-binding capacity . Pyrimidine vs. Benzoxazole: Pyrimidine derivatives (e.g., Preparation 6al) prioritize hydrogen-bonding interactions via amino and amide groups, whereas the sulfanyl linker in the target compound may favor hydrophobic interactions .

Trifluoromethyl groups in pyridine-pyrazole carboxamides enhance lipophilicity and bioavailability, a feature absent in the target compound.

Biological Activity: Thiadiazole-thiazolidinone hybrids demonstrated notable antimicrobial activity against Gram-negative bacteria (e.g., E. coli) , suggesting that the sulfanyl-benzoxazole scaffold in the target compound could be optimized for similar applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.